2-Pentylcyclopentanone

Fragrance chemistry Volatility Odor impact

2-Pentylcyclopentanone (CAS 4819-67-4, synonym Delphone/Quintone) is a synthetic C10 cyclopentanone ketone produced at 10–100 metric tons annually for the global fragrance industry. It delivers a powerful, diffusive white-floral odor dominated by jasmine with celery-seed and lactonic undertones, functioning as a volatile top-to-heart note booster rather than a base-note fixative.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 4819-67-4
Cat. No. B1204629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentylcyclopentanone
CAS4819-67-4
Synonyms2-pentylcyclopentan-1-one
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCCCC1CCCC1=O
InChIInChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h9H,2-8H2,1H3
InChIKeyVNWOJVJCRAHBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentylcyclopentanone (CAS 4819-67-4) Procurement Guide for Floral Fragrance Formulation


2-Pentylcyclopentanone (CAS 4819-67-4, synonym Delphone/Quintone) is a synthetic C10 cyclopentanone ketone produced at 10–100 metric tons annually for the global fragrance industry [1]. It delivers a powerful, diffusive white-floral odor dominated by jasmine with celery-seed and lactonic undertones, functioning as a volatile top-to-heart note booster rather than a base-note fixative [2]. The molecule possesses one chiral center yielding two possible stereoisomers; commercial material is typically racemic, while (R)-2-pentylcyclopentanone can be obtained in high optical purity via enzymatic or plant-cell-culture methods for chiral applications [3]. Its safety profile has been reviewed under the RIFM framework with all human-health endpoints cleared, and a REACH dossier is available [1].

Why 2-Pentylcyclopentanone Cannot Be Simply Swapped with 2-Heptylcyclopentanone or Hedione


The 2-alkylcyclopentanone series exhibits pronounced structure-property gradients: each additional methylene unit in the alkyl chain shifts vapor pressure, hydrophobicity, and odor character meaningfully. 2-Pentylcyclopentanone (C5 side-chain) occupies a distinct volatility window between the lighter 2-hexylcyclopentanone and the heavier 2-heptylcyclopentanone, directly determining whether the molecule functions as a diffusive top note or a substantive base note . Unlike Hedione (methyl dihydrojasmonate), which relies on a cyclopentanone ring with an acetic-ester side chain, 2-pentylcyclopentanone provides a lactonic–celery undertone that cannot be replicated by ester-based jasmine boosters [1]. Generic one-for-one substitution therefore predictably alters both the temporal fragrance profile and the regulatory exposure margin.

Quantitative Differentiation of 2-Pentylcyclopentanone Against its Closest Structural and Functional Analogs


Vapor Pressure: 8.5-Fold Higher Volatility than 2-Heptylcyclopentanone Drives Top-Note Diffusion

2-Pentylcyclopentanone exhibits a vapor pressure of 0.0878 mm Hg at 20 °C, compared to 0.0103 mm Hg for its direct higher homolog 2-heptylcyclopentanone (CAS 137-03-1) — an 8.5-fold difference [1][2]. This translates to approximately 0.132 mm Hg at 25 °C for the target compound versus 0.0178 mm Hg for the comparator, confirming that 2-pentylcyclopentanone volatilizes nearly an order of magnitude faster under standard formulation conditions. The elevated vapor pressure positions the compound as a top-note to heart-note ingredient, whereas 2-heptylcyclopentanone functions primarily as a heart-to-base substantive material [3].

Fragrance chemistry Volatility Odor impact

Water Solubility: 9.3-Fold Higher Aqueous Solubility than 2-Heptylcyclopentanone Enhances Formulation Flexibility

2-Pentylcyclopentanone has a water solubility of 192.7 mg/L at 20 °C (EPI Suite v4.11), while 2-heptylcyclopentanone registers only 20.63 mg/L at 25 °C — a 9.3-fold decrease driven by the additional two methylene units in the alkyl chain [1][2]. An independent source reports 278.8 mg/L at 20 °C for the target compound, further supporting the higher aqueous compatibility . The intermediate homolog 2-hexylcyclopentanone (CAS 13074-65-2) shows an intermediate value of 59.5 mg/L, consistent with the monotonic hydrophobicity trend across the series .

Formulation science Solubility Aqueous systems

UV Photostability: No Absorbance Above 290 nm Reduces Photoallergenicity Risk Relative to 2-Heptylcyclopentanone

The RIFM safety assessment reports that 2-pentylcyclopentanone shows no UV absorbance between 290 and 700 nm, with molar absorption coefficient below the benchmark of 1000 L mol⁻¹ cm⁻¹ [1]. In contrast, 2-heptylcyclopentanone exhibits distinct UV absorption peaks in the 290–300 nm range and returns to baseline only at 330 nm [2]. Since the photoallergenicity risk assessment threshold is tied to absorbance in the 290–700 nm solar spectrum, the complete absence of absorbance for 2-pentylcyclopentanone eliminates the need for photoirritation/photoallergenicity testing under RIFM criteria — the assessment explicitly lists 'None' for this endpoint [1].

Phototoxicity Safety assessment UV spectroscopy

Cramer Class II Safety Tier with Negative Genotoxicity: Differentiated Risk Profile from Cyclopentenone Structural Isomers

2-Pentylcyclopentanone is assigned Cramer Class II (Intermediate) under the TTC decision tree, based on consensus across Toxtree v3.1 and OECD QSAR Toolbox v4.5 [1]. The RIFM assessment explicitly concludes that '2-pentylcyclopentan-1-one does not present a concern for genotoxicity' based on existing data [1]. This distinguishes it from cyclopentenone structural isomers (e.g., 2-pentyl-2-cyclopenten-1-one), which are known to be reactive Michael acceptors with DNA-damaging potential . By contrast, the higher homolog 2-heptylcyclopentanone requires read-across from 2-hexylcyclopentanone for genotoxicity assessment, indicating less direct experimental coverage [2]. The target compound's dermal LD50 exceeds 2.0 g/kg in rabbits, supporting a favorable acute toxicity margin [3].

Toxicology Genotoxicity Cramer classification

IFRA Use Level: 1% Maximum in Fragrance Concentrate versus 2% for 2-Heptylcyclopentanone

The IFRA (International Fragrance Association) standard recommendation for 2-pentylcyclopentanone specifies a maximum usage level of 1.0% in fragrance concentrates [1]. In comparison, 2-heptylcyclopentanone (marketed as Heptone by Givaudan) carries a recommended use level of up to 2% in fragrance applications [2]. The lower IFRA ceiling for the target compound is not indicative of higher hazard — rather, it reflects its 8.5-fold higher volatility and consequently higher inhalation exposure potential at equal dosage, requiring a more conservative concentration cap to maintain the same systemic exposure margin [3]. The 95th percentile concentration in fine fragrance is measured at 0.0041% for 2-pentylcyclopentanone, corresponding to a total systemic exposure of 0.00060 mg/kg/day [3].

IFRA standards Use levels Regulatory compliance

Biodegradability: Readily Biodegradable Classification Supports Sustainable Procurement

2-Pentylcyclopentanone is classified as readily biodegradable under OECD test guideline criteria — it achieved >60% degradation within 28 days and passed the 10-day window criterion [1]. The IFRA assessment confirms the compound does not fall into the Persistent, Bioaccumulative, and Toxic (PBT) category [2]. In comparison, 2-heptylcyclopentanone is also classified as readily biodegradable by Givaudan, but its higher Log Kow (4.00 vs. 3.02–3.3) and substantially lower water solubility (20.63 vs. 192.7 mg/L) suggest a greater theoretical bioaccumulation potential, although both remain below regulatory concern thresholds [3][4]. Firmenich markets the compound as DELPHONE™ with EcoIngredient Compass™ certification, reflecting its green-synthesis production pathway via aldol condensation of cyclopentanone with valeraldehyde followed by hydrogenation .

Environmental fate Biodegradation Green chemistry

Where 2-Pentylcyclopentanone Delivers Maximum Procurement Value: Evidence-Backed Application Scenarios


Fine Fragrance Top-Note Booster Requiring Rapid Diffusion Without Base-Note Persistence

2-Pentylcyclopentanone's vapor pressure of 0.0878 mm Hg at 20 °C — 8.5-fold higher than 2-heptylcyclopentanone — makes it the preferred choice when the formulation brief demands a diffusive jasmine opening that lifts within the first 30–60 minutes [1]. Firmenich usage data confirms the compound functions at traces to 0.02% in fine fragrance as a top-to-heart note . In contrast, 2-heptylcyclopentanone's tenacity of several days on blotter and 5-star substantivity would overdampen the volatile lift and shift the fragrance architecture toward the dry-down [2].

Aqueous-Alcoholic Body Spray or Hydroalcoholic Gel with Minimized Co-Solvent Requirement

With water solubility of 192.7–278.8 mg/L at 20 °C — approximately 9.3-fold higher than 2-heptylcyclopentanone — 2-pentylcyclopentanone can be directly solubilized in hydroalcoholic bases at functional fragrance concentrations without requiring additional surfactant or co-solvent systems [3]. This simplifies formulation and reduces ingredient costs. The compound's LogP of 3.02–3.3 further supports adequate partitioning into the organic phase of emulsions while maintaining aqueous compatibility [3].

Leave-On Skincare and Sun-Exposed Products Requiring Phototoxicity Risk Exclusion

The absence of any UV absorbance in the 290–700 nm range eliminates photoallergenicity concerns for 2-pentylcyclopentanone, as confirmed by the RIFM expert panel [3]. This makes the compound a safer selection for day creams, sunscreens, and other leave-on products subjected to dermal sunlight exposure. 2-Heptylcyclopentanone, which absorbs in the 290–300 nm range, would trigger additional phototoxicity assessment requirements under RIFM and SCCS guidelines [4].

Enantioselective Synthesis of (R)-δ-Decalactone via Chiral 2-Pentylcyclopentanone Intermediate

The (R)-enantiomer of 2-pentylcyclopentanone can be obtained in high optical purity using lipase-catalyzed asymmetric hydrolysis of 2-alkylcyclopentenol esters or through plant-cell-culture-mediated stereoselective hydrogenation of 2-pentylcyclopent-2-enone [5]. This chiral intermediate directly feeds into the Baeyer-Villiger oxidation to produce (R)-δ-decalactone, a high-value lactone flavor ingredient. The C5 side-chain length provides the optimal balance between substrate recognition by Candida antarctica lipase and the odor threshold of the resulting lactone compared to shorter or longer alkyl-chain homologs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pentylcyclopentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.